Fluotracene
Description
Fluotracene (氟曲拉新) is a fluorinated organic compound, as indicated by its nomenclature in chemical databases . In industrial and pharmacological contexts, fluorinated compounds often exhibit enhanced stability, bioavailability, or electronic properties compared to non-fluorinated analogs . This compound’s inclusion in chemical reference collections underscores its relevance in analytical and synthetic chemistry .
Properties
Molecular Formula |
C21H24F3N |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine |
InChI |
InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3 |
InChI Key |
JTAJFHGSVCEPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C |
Synonyms |
9,10-dihydro-N,N-10-trimethyl-2- (trifluoromethyl)-9-anthracenepropanamine fluotracen fluotracen hydrochloride, (cis-(+-))-isomer SK and F 28175 SK and F-28175 SKF 28175 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluotracen involves the reaction of 10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracene with N,N-dimethylpropan-1-amine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for Fluotracen are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluotracen undergoes various chemical reactions, including:
Oxidation: Fluotracen can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert Fluotracen to its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of Fluotracen .
Scientific Research Applications
Chemistry: As a tricyclic compound, Fluotracen serves as a model for studying the structure-activity relationships of tricyclic antidepressants and antipsychotics.
Biology: Fluotracen’s effects on neurotransmitter systems make it a valuable tool for studying the mechanisms of depression and psychosis.
Medicine: Although not marketed, Fluotracen’s dual antidepressant and antipsychotic properties suggest potential therapeutic applications in treating comorbid depression and psychosis.
Industry: Fluotracen’s unique chemical structure may inspire the development of new compounds with similar pharmacological profiles
Mechanism of Action
Fluotracen is similar to other tricyclic compounds such as:
- Amoxapine
- Loxapine
- Trimipramine
Uniqueness: What sets Fluotracen apart is its dual activity as both an antidepressant and antipsychotic. This makes it particularly valuable in treating conditions where both types of symptoms are present, such as in schizophrenia .
Comparison with Similar Compounds
Fluoranthene and Derivatives
Key differences and similarities include:
Fluoranthene derivatives, such as dihydrodiols (e.g., cis-7,8-fluoranthene dihydrodiol, compound 2) and dimethoxy analogs (compound 4), demonstrate metabolic and oxidative pathways . This compound’s fluorination may alter these pathways, reducing toxicity or enabling novel reactivity .
Fluoxetine and Flurbiprofen (Functionally Similar Compounds)
While structurally distinct, this compound may share functional similarities with fluorinated pharmaceuticals:
This compound’s fluorination pattern could position it for applications in drug design, leveraging fluorine’s metabolic stability and lipophilicity .
Research Findings and Critical Analysis
- Structural Similarity vs. Functional Divergence : highlights that structural similarity (e.g., Tanimoto coefficient ≥0.85) only correlates with a 30% chance of shared bioactivity. For this compound, this implies that even if it resembles fluoranthene derivatives, its biological or chemical roles may diverge significantly .
- Synthetic Pathways : Fluoranthene derivatives are often synthesized via microbial oxidation or photochemical reactions . This compound’s synthesis may require fluorination steps, such as electrophilic substitution or transition metal-catalyzed methods .
- Analytical Challenges : The absence of spectral or crystallographic data for this compound in the provided evidence complicates direct comparison. Reference collections like Microtrace’s database emphasize the need for empirical validation .
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